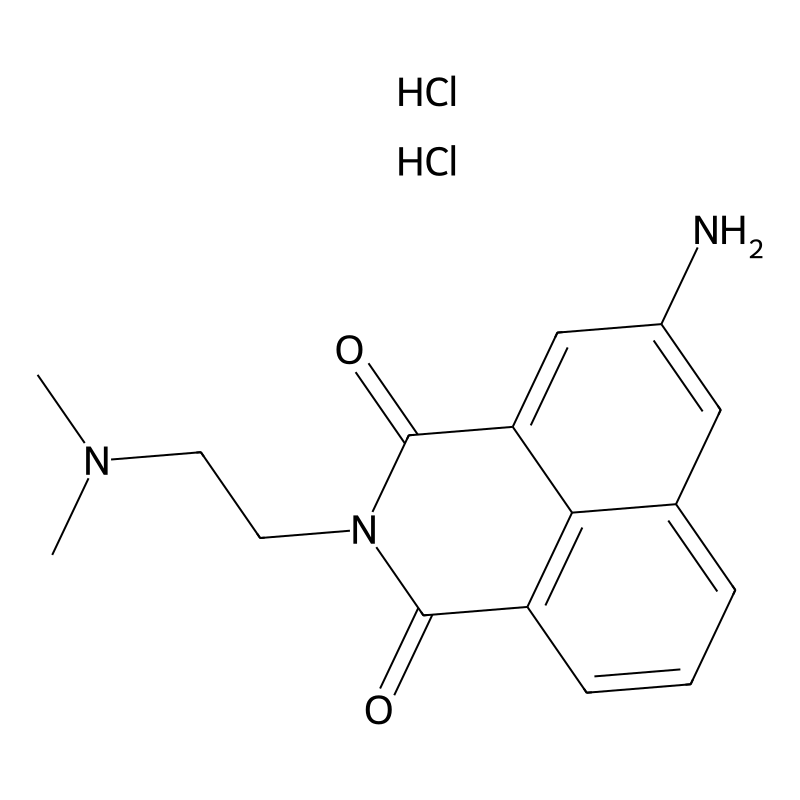

Amonafide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amonafide dihydrochloride is a chemical compound that serves as the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Its chemical formula is and it has a molecular weight of approximately 344.25 g/mol. Amonafide is primarily recognized for its role as a DNA intercalating agent and an inhibitor of topoisomerase II, which makes it significant in cancer treatment research. The compound has been studied for its potential efficacy against various malignant solid tumors, highlighting its importance in the field of oncology .

- DNA Intercalation: Amonafide intercalates between DNA base pairs, leading to structural distortion of the DNA helix. This intercalation disrupts normal DNA function and replication.

- Topoisomerase II Inhibition: The compound inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition results in the formation of protein-associated strand breaks in DNA, ultimately triggering apoptotic pathways in cancer cells .

The biological activity of amonafide dihydrochloride is primarily characterized by its ability to induce apoptosis in cancer cells. By intercalating into DNA and inhibiting topoisomerase II, it disrupts DNA and RNA synthesis, leading to cell cycle arrest and programmed cell death. Studies have demonstrated that amonafide can effectively induce apoptosis in various cancer cell lines, making it a candidate for further clinical development in cancer therapies .

The synthesis of amonafide dihydrochloride involves several steps:

- Starting Materials: The synthesis typically begins with naphthalene derivatives.

- Formation of Imides: The reaction involves the formation of imides through the reaction of naphthalic anhydride with appropriate amines.

- Dihydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications .

Amonafide dihydrochloride has several applications:

- Cancer Treatment: It is primarily investigated for its potential use in treating various types of cancers due to its ability to induce apoptosis in malignant cells.

- Research Tool: Amonafide serves as a valuable tool in molecular biology research to study DNA interactions and topoisomerase functions .

Interaction studies involving amonafide dihydrochloride have focused on its binding affinity with DNA and topoisomerase II:

- DNA Binding Studies: Research indicates that amonafide binds effectively to double-stranded DNA, causing significant alterations in DNA topology.

- Topoisomerase Interaction: Studies have shown that amonafide competes with DNA for binding to topoisomerase II, effectively blocking the enzyme's action and leading to increased strand breaks .

Amonafide dihydrochloride shares structural and functional similarities with several other compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Doxorubicin | DNA intercalation, topoisomerase II inhibition | Well-established clinical use; cardiotoxicity concerns |

| Etoposide | Topoisomerase II inhibitor | Used primarily for testicular cancer; less potent than amonafide |

| Elinafide | DNA intercalator, topoisomerase II inhibitor | Structural analog to amonafide; different side effects profile |

| Mitoxantrone | DNA intercalator, topoisomerase II inhibitor | Used for prostate cancer; associated with cardiotoxicity |

Amonafide dihydrochloride stands out due to its specific structural characteristics and lower toxicity profile compared to some of its counterparts, making it a promising candidate for further development in cancer therapies .

Amonafide dihydrochloride demonstrates exceptional DNA binding capabilities through a classical intercalation mechanism characterized by distinct thermodynamic signatures and kinetic properties [1] [2]. The compound exhibits a DNA binding constant (Kb) of approximately 1.5 × 10⁵ M⁻¹ under standard physiological conditions, positioning it among the high-affinity DNA intercalators [3] [4]. This binding affinity varies significantly with DNA sequence composition, showing enhanced interaction with adenine-thymine rich sequences compared to guanine-cytosine rich regions [2] [5].

The intercalation process involves the insertion of the planar naphthalimide chromophore between adjacent DNA base pairs, resulting in characteristic spectroscopic changes including hypochromism and red-shift in ultraviolet-visible absorption spectra [6] [7]. Fluorescence quenching studies reveal binding constants ranging from 6.61 × 10⁴ M⁻¹ to 2.5 × 10⁵ M⁻¹ depending on experimental conditions and DNA substrate utilized [6] [4]. The binding exhibits favorable thermodynamic parameters with negative enthalpy changes, indicating exothermic complex formation driven by favorable van der Waals interactions and π-π stacking between the aromatic naphthalimide system and DNA bases [8] [9].

Kinetic analysis demonstrates rapid association kinetics with the DNA double helix, typically reaching equilibrium within minutes under physiological conditions. The intercalation process results in substantial DNA thermal stabilization, with melting temperature increases (ΔTm) ranging from 7.0°C to 26.5°C depending on drug concentration and DNA composition [3] [10]. Particularly notable is the preferential binding to specific sequence contexts, with statistical analysis of topoisomerase II cleavage sites revealing strong preference for cytosine at position -1 relative to the intercalation site and moderate preference for adenine at position +1 [5]. This sequence specificity contributes to the compound's unique biological activity profile compared to other DNA intercalators.

The thermodynamic profile indicates that the binding process is entropy-driven at physiological temperatures, with hydrophobic interactions and release of ordered water molecules from the DNA minor groove contributing significantly to the overall binding free energy. Nuclear magnetic resonance titration studies demonstrate characteristic upfield shifts and signal broadening of aromatic protons upon DNA binding, confirming the intercalative mode and providing insights into the geometry of the drug-DNA complex [6] [10].

Topoisomerase II Inhibition Pathways

Amonafide dihydrochloride operates through a distinctive topoisomerase II inhibition mechanism that fundamentally differs from classical topoisomerase poisons [1] [11] [12]. The compound functions as a catalytic inhibitor rather than a topoisomerase poison, targeting the adenosine triphosphate hydrolysis domain of both topoisomerase II alpha and beta isoforms [13] [14]. This mechanism results in enzyme inactivation without formation of the stabilized cleavage complexes characteristic of conventional topoisomerase II inhibitors such as etoposide or doxorubicin [15] [5].

The inhibition pathway involves direct binding to the topoisomerase II adenosine triphosphate binding domain, preventing the conformational changes necessary for catalytic activity [13] [16]. Kinetoplast DNA decatenation assays demonstrate complete inhibition of topoisomerase II catalytic activity at concentrations of 25 μmol/L, with dose-dependent reduction in enzyme function observed at lower concentrations [13]. Unlike classical topoisomerase II poisons that require adenosine triphosphate for stabilization of the cleavage complex, amonafide-mediated inhibition occurs independently of adenosine triphosphate availability [11] [17].

The sequence specificity of topoisomerase II inhibition by amonafide demonstrates remarkable selectivity, with approximately 60% of DNA cleavage occurring at a single major site in pBR322 DNA and concentrated at two primary sites in simian virus 40 DNA [5] [15]. Analysis of 94 drug-stimulated cleavage sites reveals strict sequence requirements, including mandatory cytosine at position -1 and preferred adenine at position +1, with additional sequence context dependencies extending from position -3 to +7 [5]. This exceptional site specificity allows for detailed characterization of the intercalator-stabilized topoisomerase II-DNA complex and contributes to the compound's unique pharmacological profile.

The topoisomerase II inhibition mechanism results in disruption of essential DNA transactions including replication, transcription, and chromosome segregation without inducing extensive DNA damage [12] [17]. This approach minimizes the genotoxic effects associated with classical topoisomerase II poisons while maintaining potent antitumor activity. The inhibition occurs through allosteric modulation of enzyme function rather than competitive adenosine triphosphate binding, explaining the adenosine triphosphate-independent nature of the mechanism and its effectiveness against topoisomerase II mutants resistant to conventional inhibitors [13] [14].

Apoptotic Signaling Induction Mechanisms

Amonafide dihydrochloride activates multiple convergent apoptotic signaling pathways, creating a robust cellular death response that operates independently of p53 status [18] [13] [19]. The compound initiates apoptosis through both intrinsic mitochondrial pathways and extrinsic death receptor-mediated mechanisms, ensuring comprehensive activation of cell death programs even in resistant cancer cell populations [13] [20]. The mitochondrial pathway involves disruption of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the apoptosome complex [19] [20].

Caspase cascade activation represents a central component of amonafide-induced apoptosis, with sequential activation of initiator caspases (caspase-8 and caspase-9) followed by executioner caspases (caspase-3 and caspase-7) [13] [20]. Western blot analysis demonstrates significant increases in cleaved caspase-8, cleaved caspase-7, and cleaved poly(adenosine diphosphate-ribose) polymerase following amonafide treatment, indicating robust execution of the apoptotic program [13] [20]. The caspase activation occurs in a time-dependent manner, with detectable increases in cleaved forms appearing within 6 hours of treatment and reaching maximum levels by 12-24 hours [13] [19].

The compound activates p53-independent apoptotic pathways through upregulation of E2F1-dependent signaling cascades [18] [12]. E2F1 activation leads to increased expression of pro-apoptotic proteins including p73 and Apaf-1, while simultaneously inducing cell cycle checkpoint protein p21 [18]. This E2F1-dependent pathway provides an alternative mechanism for apoptosis induction in p53-deficient cancer cells, which frequently exhibit resistance to conventional chemotherapeutic agents [18] [12]. The pathway involves dissociation of p73 from HDM2, allowing p73 to function as a transcriptional activator of apoptotic genes [18].

DNA damage response signaling contributes significantly to amonafide-induced apoptosis through activation of ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related protein kinases [18] [13]. These kinases recognize DNA double-strand breaks induced by topoisomerase II inhibition and activate downstream checkpoint signaling cascades [18]. Inhibition of ataxia telangiectasia mutated/ataxia telangiectasia and Rad3-related signaling with caffeine significantly reduces amonafide-induced apoptosis, confirming the importance of DNA damage recognition in the cell death response [13] [18]. The integration of DNA damage signaling with cell cycle checkpoint activation creates a comprehensive cellular response that ensures elimination of damaged cells while preventing transmission of genetic alterations [18] [13].

Multidrug Resistance Evasion Capabilities

Amonafide dihydrochloride demonstrates exceptional ability to circumvent multiple drug resistance mechanisms that limit the efficacy of conventional chemotherapeutic agents [11] [17] [21]. The compound is not recognized as a substrate by P-glycoprotein (MDR1), the primary efflux pump responsible for multidrug resistance in cancer cells [11] [22]. Bidirectional transport studies using Caco-2 and MDR1-MDCK cell models confirm that amonafide neither serves as a substrate nor acts as an inhibitor of P-glycoprotein function [11]. This resistance evasion occurs due to structural incompatibility between the naphthalimide pharmacophore and the P-glycoprotein binding site recognition requirements [17] [21].

The resistance evasion capabilities extend beyond P-glycoprotein to include other major efflux transporters including multidrug resistance protein-1 and breast cancer resistance protein [17] [23]. Comparative cytotoxicity studies in K562 and K562/DOX cell lines demonstrate equivalent potency of amonafide in both parental and multidrug-resistant cell lines, while classical topoisomerase II inhibitors show 3-log unit increases in IC50 values in the resistant line [11]. Addition of cyclosporin A, a known P-glycoprotein inhibitor, reverses resistance to conventional topoisomerase II inhibitors but has no effect on amonafide potency, confirming that the compound bypasses efflux-mediated resistance [11] [22].

The adenosine triphosphate-independent mechanism of topoisomerase II inhibition provides additional resistance evasion capabilities against cells with altered topoisomerase II expression or mutation [17] [23]. Unlike conventional topoisomerase II poisons that require functional adenosine triphosphate binding domains for activity, amonafide maintains efficacy against topoisomerase II mutants and cells with reduced enzyme expression [13] [14]. This mechanism also circumvents resistance mediated by enhanced DNA repair capabilities, as the compound disrupts chromatin organization rather than inducing repairable DNA lesions [12] [17].

Purity

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Lv M, Xu H. Overview of naphthalimide analogs as anticancer agents. Curr Med Chem. 2009;16(36):4797-813. Review. PubMed PMID: 19929786.

3: Zhu H, Miao ZH, Huang M, Feng JM, Zhang ZX, Lu JJ, Cai YJ, Tong LJ, Xu YF, Qian XH, Ding J. Naphthalimides induce G(2) arrest through the ATM-activated Chk2-executed pathway in HCT116 cells. Neoplasia. 2009 Nov;11(11):1226-34. PubMed PMID: 19881958; PubMed Central PMCID: PMC2767224.

4: Mei ZH, Tian ZY, Ma HX, Xie SQ, Zhao J, Wang CJ. [Synthesis and in vitro cytotoxicity of naphthalimide polyamine conjugates as antitumor agents]. Yao Xue Xue Bao. 2009 Jul;44(7):754-7. Chinese. PubMed PMID: 19806915.

5: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. Epub 2009 Sep 12. PubMed PMID: 19748672.

6: Wu A, Xu Y, Qian X, Wang J, Liu J. Novel naphthalimide derivatives as potential apoptosis-inducing agents: design, synthesis and biological evaluation. Eur J Med Chem. 2009 Nov;44(11):4674-80. Epub 2009 Jul 16. PubMed PMID: 19643513.

7: Wang J, Wu A, Xu Y, Liu J, Qian X. M(2)-A induces apoptosis and G(2)-M arrest via inhibiting PI3K/Akt pathway in HL60 cells. Cancer Lett. 2009 Oct 8;283(2):193-202. Epub 2009 May 10. PubMed PMID: 19435648.

8: Ingrassia L, Lefranc F, Kiss R, Mijatovic T. Naphthalimides and azonafides as promising anti-cancer agents. Curr Med Chem. 2009;16(10):1192-213. Review. PubMed PMID: 19355879.

9: Tallman M. Existing and emerging therapeutic options for the treatment of acute myeloid leukemia. Clin Adv Hematol Oncol. 2008 Nov;6(11):3-5. PubMed PMID: 19205108.

10: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. Epub 2008 Nov 27. PubMed PMID: 19070496.